Home > Products > Screening Compounds P72394 > 3-Dechloroethylifosfamide
3-Dechloroethylifosfamide - 36761-83-8

3-Dechloroethylifosfamide

Catalog Number: EVT-373188
CAS Number: 36761-83-8
Molecular Formula: C5H12ClN2O2P
Molecular Weight: 198.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Dechloroethylifosfamide, also known as 2-dechloroethylcyclophosphamide, is a significant metabolite of the anticancer prodrugs ifosfamide and cyclophosphamide. [, , , , ] It is classified as an oxazaphosphorine derivative. [] While not directly cytotoxic, 3-dechloroethylifosfamide serves as a valuable marker for studying the metabolism and pharmacokinetics of its parent compounds in both in vitro and in vivo models. [, , , , ] This compound's formation signifies a deactivation pathway for ifosfamide and cyclophosphamide, competing with the activation pathway leading to the ultimate alkylating agents. [, , ] Studying its formation helps understand the balance between activation and deactivation, ultimately influencing the efficacy and toxicity profiles of these anticancer drugs.

Ifosfamide

  • Relevance: Ifosfamide is the parent compound of 3-Dechloroethylifosfamide. 3-Dechloroethylifosfamide is an inactive metabolite of Ifosfamide, formed through a dechloroethylation reaction [, , , , , , , , , , , , , , , ]. This deactivation pathway competes with the activation pathway that leads to the formation of the active anti-cancer metabolites.

2-Dechloroethylifosfamide

  • Compound Description: 2-Dechloroethylifosfamide (2-DCEIF) is another inactive metabolite of Ifosfamide, formed through a similar dechloroethylation pathway as 3-Dechloroethylifosfamide [, , , , , , , , , , ].
  • Relevance: Both 2-Dechloroethylifosfamide and 3-Dechloroethylifosfamide are considered inactive metabolites and are used as markers of Ifosfamide's deactivation pathway. They are structural isomers, differing only in the position of the remaining chloroethyl group. Some studies suggest that the ratio of 2-Dechloroethylifosfamide to 3-Dechloroethylifosfamide may be indicative of the activity of specific cytochrome P450 enzymes involved in Ifosfamide metabolism [].

4-Hydroxyifosfamide

  • Compound Description: 4-Hydroxyifosfamide (4-OHIF) is a crucial active metabolite of Ifosfamide. It is formed through a cytochrome P450-mediated oxidation reaction and further metabolized to the ultimately active alkylating agents, including isophosphoramide mustard [, , , , , , ].
  • Relevance: The formation of 4-Hydroxyifosfamide represents the activation pathway of Ifosfamide, in contrast to the deactivation pathway that generates 3-Dechloroethylifosfamide. The balance between these pathways influences the efficacy and toxicity of Ifosfamide therapy [].

Isophosphoramide Mustard

  • Compound Description: Isophosphoramide mustard is the major active alkylating metabolite of Ifosfamide, responsible for its anti-cancer activity. It causes DNA crosslinking, ultimately leading to cell death [, , , , ].
  • Relevance: While 3-Dechloroethylifosfamide represents an inactive byproduct of Ifosfamide metabolism, isophosphoramide mustard is the key active metabolite responsible for its therapeutic effect. Understanding the balance between the pathways leading to these two metabolites is crucial for optimizing Ifosfamide therapy [].

Chloroacetaldehyde

  • Compound Description: Chloroacetaldehyde (CAA) is a toxic byproduct generated during the formation of both 2-Dechloroethylifosfamide and 3-Dechloroethylifosfamide [, , , , , ]. It is implicated in Ifosfamide-induced nephrotoxicity and neurotoxicity.
  • Relevance: The production of 3-Dechloroethylifosfamide is directly linked to the generation of Chloroacetaldehyde. Therefore, monitoring 3-Dechloroethylifosfamide levels could provide insights into the potential for Chloroacetaldehyde-mediated toxicity [, , ].

Carboxyifosfamide

  • Compound Description: Carboxyifosfamide is another inactive metabolite of Ifosfamide, generated through an alternative metabolic pathway [, , ].
  • Relevance: Similar to 3-Dechloroethylifosfamide, carboxyifosfamide serves as a marker for alternative, non-cytotoxic metabolic pathways of Ifosfamide. Their relative abundance in urine can offer insights into an individual's specific metabolic profile for Ifosfamide [].

Cyclophosphamide

  • Compound Description: Cyclophosphamide (CP) is another alkylating agent and prodrug that shares a similar structure and metabolic pathway with Ifosfamide [, , , , , , , , , ].
  • Relevance: Cyclophosphamide undergoes analogous activation and deactivation pathways as Ifosfamide. It also generates a dechloroethylated metabolite, 2-Dechloroethylcyclophosphamide, which is structurally similar to 3-Dechloroethylifosfamide [, , , , , , , ]. Comparing their metabolic profiles can offer insights into the shared and distinct features of these two clinically important alkylating agents.

Tofosfamide

  • Compound Description: Trofosfamide (TRO) is another prodrug in the oxazaphosphorine family, structurally similar to Ifosfamide and Cyclophosphamide [, , ].
  • Relevance: Tofosfamide is primarily metabolized to Ifosfamide through dechloroethylation, highlighting the interconnected metabolic pathways within this class of compounds. Like Ifosfamide, it also undergoes 4-hydroxylation and can form 2- and 3-Dechloroethylifosfamide []. This emphasizes the relevance of 3-Dechloroethylifosfamide as a common metabolite in the metabolism of several oxazaphosphorine anticancer agents.
Overview

N-Dechloroethyl cyclophosphamide is a significant metabolite of cyclophosphamide, a widely used chemotherapeutic agent. Cyclophosphamide is classified as an alkylating agent and is primarily utilized in the treatment of various cancers, including lymphomas, leukemias, and solid tumors. The compound undergoes metabolic processes in the liver, where it is activated by cytochrome P450 enzymes to produce several metabolites, including N-dechloroethyl cyclophosphamide, which is considered inactive compared to its active counterpart, 4-hydroxycyclophosphamide.

Source

N-Dechloroethyl cyclophosphamide is derived from the metabolism of cyclophosphamide. The primary metabolic pathway involves the action of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which facilitate the conversion of cyclophosphamide into various metabolites. This process is crucial for understanding both the therapeutic effects and potential toxicities associated with cyclophosphamide treatment .

Classification

N-Dechloroethyl cyclophosphamide falls under the category of nitrogen mustards and phosphorodiamides. It is classified as a prodrug metabolite due to its formation from the parent compound, cyclophosphamide. The compound's classification is essential for understanding its pharmacological properties and implications in chemotherapy.

Synthesis Analysis

Methods

Technical Details

The primary method for synthesizing cyclophosphamide involves reacting phosphorus oxychloride with dichloroethane and 3-aminopropanol under controlled conditions to yield the active drug. This synthesis can be achieved through various protocols that optimize yield and purity while minimizing costs .

Molecular Structure Analysis

Structure

N-Dechloroethyl cyclophosphamide has a complex molecular structure characterized by the following components:

  • Chemical Formula: C₇H₁₅ClN₂O₂P
  • Molecular Weight: Approximately 261.086 g/mol
  • IUPAC Name: 2-[bis(2-chloroethyl)amino]-1,3,2lambda5-oxazaphosphinan-2-one

The structure features a phosphoramide moiety that plays a crucial role in its biological activity.

Data

The structural configuration allows N-dechloroethyl cyclophosphamide to interact with biological systems differently than its parent compound. Its inactive nature contrasts with the active metabolites formed during cyclophosphamide metabolism.

Chemical Reactions Analysis

Reactions

N-Dechloroethyl cyclophosphamide primarily results from the dechloroethylation of cyclophosphamide. This reaction involves enzymatic processes where cytochrome P450 enzymes catalyze the removal of chloroethyl groups from the parent compound.

Technical Details

The enzymatic reaction leading to N-dechloroethyl cyclophosphamide can lead to the formation of other byproducts, such as chloroacetaldehyde, which may have neurotoxic effects. Understanding these reactions is crucial for evaluating both therapeutic efficacy and potential side effects associated with cyclophosphamide treatment .

Mechanism of Action

Process

The mechanism through which N-dechloroethyl cyclophosphamide exerts its effects is primarily linked to its role as a metabolite rather than an active drug. As an inactive metabolite, it does not directly participate in therapeutic action but serves as a marker for metabolic processing.

Data

The conversion of cyclophosphamide into N-dechloroethyl cyclophosphamide involves several cytochrome P450 isoforms that facilitate this metabolic pathway. This process highlights the importance of enzyme activity in determining drug efficacy and safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant data on these properties are essential for understanding how N-dechloroethyl cyclophosphamide behaves in biological systems and during chemical processing.

Applications

Properties

CAS Number

36761-83-8

Product Name

N-Dechloroethyl Cyclophosphamide

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C5H12ClN2O2P

Molecular Weight

198.59 g/mol

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)NCCCl

Synonyms

(+-)-isomer of dechloroethylcyclophosphamide
(R)-isomer of dechloroethylcyclophosphamide
(S)-isomer of dechloroethylcyclophosphamide
3-DCE-IFF
3-DClIF
3-dechloroethylifosfamide
dechloroethylcyclophosphamide
N-dechloroethyl-CPA

Canonical SMILES

C1CNP(=O)(OC1)NCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.